2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
Description
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a triazole-based acetamide derivative characterized by:
- A 4-amino-1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 3.
- A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety.
- An N-(4-chlorophenyl) group on the acetamide (Fig. 1).
Molecular Formula: C₁₇H₁₅ClN₆O₂S
Key Features:
- The 4-chlorophenyl group on the acetamide contributes hydrophobicity and steric bulk, influencing receptor binding.
Properties
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2S/c1-25-14-8-2-11(3-9-14)16-21-22-17(23(16)19)26-10-15(24)20-13-6-4-12(18)5-7-13/h2-9H,10,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLWMJJQALTDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a triazole ring , a sulfanyl group , and an acetamide moiety , contributing to its potential pharmacological effects. Its molecular formula is , with a molecular weight of approximately 300.78 g/mol. The structural characteristics are crucial for its interaction with biological targets.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . Studies have shown that compounds containing the triazole nucleus exhibit activity against various pathogens:
- Mechanism of Action : The triazole ring can inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting antifungal effects. Additionally, they may act as enzyme inhibitors against bacterial pathogens.
- Case Studies : Research indicates that related triazole compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . For instance, derivatives with similar structures showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The potential anticancer properties of this compound are particularly noteworthy:
- Research Findings : In vitro studies have revealed that triazole derivatives can induce apoptosis in cancer cells through various pathways. One study highlighted that compounds derived from the triazole scaffold exhibited cytotoxicity against human cancer cell lines including HeLa (cervical), A549 (lung), and HepG2 (liver) .
- Mechanism of Action : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression. Some compounds have been shown to be more potent than standard chemotherapeutics like 5-fluorouracil .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazole derivatives:
| Structural Feature | Biological Activity | Comments |
|---|---|---|
| Triazole Ring | Antifungal | Essential for interaction with fungal enzymes |
| Sulfanyl Group | Antimicrobial | Enhances lipophilicity and membrane penetration |
| Acetamide Moiety | Cytotoxicity | Modifies solubility and bioavailability |
Research has indicated that substitutions on the phenyl rings significantly affect the efficacy of these compounds. For example, electron-donating groups on the aromatic rings have been associated with increased activity against various pathogens .
Scientific Research Applications
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The following sections summarize its applications:
Anticancer Activity
Triazole derivatives have shown significant potential in anticancer research. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Mechanisms of Action:
- Inhibition of Cell Proliferation: Disruption of cell cycle progression.
- Induction of Apoptosis: Promotion of programmed cell death in cancer cells.
- Targeting Metabolic Pathways: Inhibition of critical metabolic enzymes.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties. The compound exhibited notable cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating moderate to high activity against resistant strains.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MCF-7 | 10.2 | Moderate |
| HCT-116 | 6.2 | High |
Antiviral Properties
The compound has also been investigated for its antiviral efficacy, particularly against HIV and other viral pathogens.
Mechanisms:
- Targeting viral enzymes to prevent replication.
Case Study:
Research indicated that modifications to the triazole core could enhance efficacy against NNRTI-resistant HIV mutants, positioning this compound as a potential lead in antiviral drug development.
| Virus Type | Efficacy Observed | Reference |
|---|---|---|
| HIV | Effective against resistant strains | Antiviral Research |
Antimicrobial Effects
Triazole compounds are known for their antimicrobial properties against various pathogens, attributed to their ability to penetrate microbial membranes.
Case Study:
A study demonstrated that the presence of the sulfanyl group significantly enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Structure-Activity Relationship (SAR)
A detailed SAR analysis shows that substitutions on the triazole ring significantly influence biological activity. For instance, introducing methoxy groups improves solubility and bioavailability, leading to enhanced anticancer efficacy.
Comparison with Similar Compounds
Structural Analogues from Literature
Physicochemical and Pharmacokinetic Trends
- Electron-Withdrawing Groups (EWGs): Compounds with Cl or NO₂ substituents (e.g., Analog 4) exhibit higher metabolic stability but reduced solubility .
- Electron-Donating Groups (EDGs) : The 4-OCH₃ group in the target compound improves aqueous solubility compared to Analog 3’s dual Cl groups .
- Steric Effects: Bulky substituents (e.g., 4-phenoxyphenyl in Analog 2) reduce membrane permeability but enhance target specificity .
Structure-Activity Relationship (SAR) Insights
- 4-Amino Triazole Core: Essential for hydrogen bonding with biological targets (e.g., RT enzyme in Analog 4) .
- Sulfanyl Linker : Replacing -S- with -O- or -NH- reduces activity due to weaker electrophilicity .
- Aromatic Substitutions :
- Para-substitutions (e.g., 4-Cl, 4-OCH₃) enhance planar stacking with hydrophobic pockets.
- Meta-substitutions (e.g., 3-OCH₃ in Analog 1) improve solubility but reduce binding affinity .
Q & A
Q. What are the key steps and optimal conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, including cyclization of substituted triazole precursors and coupling reactions. Critical steps include:
- Triazole ring formation : Cyclization of thiosemicarbazide derivatives under reflux with acetic acid or HCl .
- Sulfanyl-acetamide linkage : Reaction of the triazole intermediate with chloroacetyl chloride or bromoacetamide derivatives in anhydrous solvents (e.g., DMF, THF) at 60–80°C .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How can the structural integrity and purity of this compound be confirmed?
Use a combination of spectroscopic and chromatographic methods:
- NMR (¹H/¹³C) : Verify substituent positions (e.g., 4-methoxyphenyl protons at δ 7.2–7.4 ppm; triazole carbons at δ 150–160 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 440.0825 for C₁₈H₁₈ClN₅O₂S) .
- HPLC : Monitor purity (>98%) with C18 columns and UV detection at 254 nm .
Q. What are the primary chemical reactivity patterns of this compound?
The compound undergoes reactions typical of triazole-sulfanyl acetamides:
- Oxidation : Sulfanyl group oxidation to sulfonyl derivatives using H₂O₂ or KMnO₄ in acidic media .
- Nucleophilic substitution : Replacement of the 4-chlorophenyl group with amines or thiols under basic conditions .
- Hydrolysis : Cleavage of the acetamide bond under strong acidic/basic conditions (e.g., 6M HCl reflux) .
Advanced Research Questions
Q. How can computational methods predict the compound’s conformational stability and binding affinity?
- Molecular Dynamics (MD) : Simulate the compound’s 3D conformation in solvents (e.g., water, DMSO) to assess stability of the triazole ring and sulfanyl linkage .
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 or bacterial enzymes). The 4-methoxyphenyl group shows strong hydrophobic binding in enzyme pockets .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response assays : Standardize IC₅₀ measurements using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Metabolic stability tests : Compare hepatic microsomal degradation rates (e.g., rat vs. human) to explain species-specific activity variations .
- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with pyridinyl) to isolate contributions of specific substituents to activity .
Q. How can reaction conditions be optimized to minimize by-products during scale-up synthesis?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst load (e.g., triethylamine) to maximize yield. For example, using DMF at 70°C reduces side reactions vs. THF .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. What advanced techniques elucidate the compound’s mechanism of action in antimicrobial studies?
- Time-kill assays : Measure bacterial/fungal growth inhibition over 24–48 hours to distinguish bacteriostatic vs. bactericidal effects .
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species generation in treated microbial cells .
- Resistance profiling : Serial passage experiments to identify mutation hotspots in target pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
